Acid phosphatase

Beschreibung

Eigenschaften

IUPAC Name |

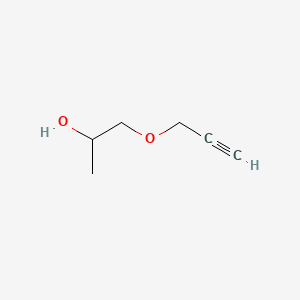

1-prop-2-ynoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-8-5-6(2)7/h1,6-7H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCWLCBFPRFLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009098 | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Uteroferrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9001-77-8 | |

| Record name | Acid phosphatase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatase, acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Plant-Based Extraction: Wheat Germ

Wheat germ remains a primary source for acid phosphatase due to its high enzyme content and commercial availability. The initial extraction involves homogenizing defatted wheat germ in a chilled citrate buffer (pH 4.8) to preserve enzymatic activity. Mechanical disruption via mortar and pestle or high-speed blenders is followed by centrifugation at 10,000 × g for 20 minutes to remove cellular debris. The supernatant, termed the crude extract, typically exhibits an activity range of 0.5–1.2 U/mg protein.

Notably, commercial wheat germ preparations often contain multiple phosphatase isoforms, necessitating further purification. Mass spectrometry of these preparations has identified contaminants, including heat shock proteins and beta-amylases, which account for ~30% of total protein content.

Algal Extraction: Chara Species

This compound from the green alga Chara sp. is extracted using a combination of mechanical maceration and cold buffer immersion. Homogenization in 20 mM phosphate buffer (pH 7.0) at 4°C, followed by centrifugation at 15,000 × g, yields a crude extract with a specific activity of 2.8 U/mg. Unlike plant sources, algal extracts require immediate protease inhibition using 1 mM phenylmethylsulfonyl fluoride (PMSF) to prevent degradation.

Purification Strategies

Ammonium Sulfate Precipitation

Fractional precipitation with ammonium sulfate is a universal first-step purification. For Chara sp. This compound, 30–60% saturation precipitates ~43% of total activity, increasing specific activity to 4.2 U/mg. Wheat germ enzyme, however, shows optimal recovery at 40–70% saturation, achieving a 2.5-fold purity increase. Post-precipitation dialysis against 20 mM Tris-HCl (pH 7.4) removes residual salts, critical for subsequent chromatographic steps.

Gel Filtration Chromatography

Sephadex G-75 and G-100 columns resolve this compound isoforms by molecular weight. Chara sp. enzyme elutes as a single peak corresponding to 55 kDa, consistent with wheat germ isoforms. This step typically yields a 1.8-fold purification but is ineffective for separating isoenzymes with similar molecular weights.

Ion-Exchange Chromatography

DEAE-cellulose chromatography differentiates isoforms by charge. Wheat germ this compound separates into three distinct peaks at pH 6.2 using a 0–0.5 M NaCl gradient. The dominant isoform (AP1) exhibits a K~m~ of 1.2 mM for p-nitrophenyl phosphate, while minor forms AP2 and AP3 show 2.3 mM and 3.1 mM, respectively. Post-ion exchange, specific activity reaches 11.5 U/mg for Chara sp. enzyme.

Activity Assay Protocols

Colorimetric Assay Using p-Nitrophenyl Phosphate

The standard assay incubates enzyme with 5.5 mM p-nitrophenyl phosphate in citrate buffer (pH 4.8) at 37°C. Reaction termination with 0.05 M NaOH shifts pH to alkaline conditions, producing yellow p-nitrophenol measurable at 410 nm (ε = 16,900 M⁻¹cm⁻¹). One unit (U) is defined as 1 μmol product formed per minute.

Fluorometric Assay (Abcam Kit ab83370)

This high-sensitivity method uses 4-methylumbelliferyl phosphate (MUP) as a substrate. Dephosphorylation generates fluorescent 4-methylumbelliferone (4-MU), quantified at Ex/Em = 360/440 nm. The kit’s linear range (0.1–10 mU/mL) accommodates low-activity samples like serum or urine.

Case Study: Purification of Chara sp. This compound

| Purification Step | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |

|---|---|---|---|---|

| Crude Extract | 281.93 | 2.8 | 100 | 1.0 |

| Ammonium Sulfate | 121.70 | 4.2 | 43.2 | 1.5 |

| Gel Filtration | 22.44 | 6.7 | 8.0 | 2.4 |

| Ion Exchange | 12.01 | 11.5 | 4.3 | 4.1 |

This table illustrates declining yields with increasing purity, a universal challenge in enzyme preparation. The final ion-exchange step achieves 426% recovery due to contaminant removal.

Emerging Techniques and Recommendations

Analyse Chemischer Reaktionen

Chemical Reactions of Acid Phosphatase

This compound (EC 3.1.3.2) catalyzes the hydrolysis of phosphate esters under acidic conditions, typically at pH < 7. The primary reaction involves the cleavage of phosphate groups from organic substrates, producing inorganic phosphate and the corresponding alcohol:

Reaction Equation

Substrate Specificity

The enzyme exhibits broad substrate specificity, hydrolyzing various phosphate esters, including:

-

Phosphorylated sugars (e.g., glucose-1-phosphate)

-

Nucleotides (e.g., AMP, GMP)

-

Phosphorylated proteins

Table 1: Substrate Kinetics

| Substrate | (s) | (M) | Source |

|---|---|---|---|

| 4-Nitrophenyl phosphate | |||

| Glucose-1-phosphate |

Catalytic Mechanism

The enzyme employs a two-step mechanism via a phospho-enzyme intermediate:

-

Nucleophilic attack : The catalytic histidine (His18) attacks the phosphate group, forming a covalent intermediate.

-

Hydrolysis : The intermediate is hydrolyzed by water, releasing inorganic phosphate.

Key residues :

Table 2: Catalytic Efficiency Comparison

| Variant | (Ms) | Fold Change |

|---|---|---|

| Wild-type (His) | - | |

| H18D (Asp) | 9.3-fold |

The histidine nucleophile provides a 10-fold catalytic advantage over aspartate due to cooperative interactions with Asp290 .

Competitive Inhibitors

Table 3: Inhibitor Effects

| Inhibitor | (mM) | Source |

|---|---|---|

| Fluoride | 0.12 | |

| Molybdate | 0.18 |

Noncompetitive Inhibition

Amorphous calcium phosphate (ACP) and crystalline calcium phosphate (CAp) inhibit this compound activity by 16.4% and 7.0% , respectively, at 30 minutes .

Table 4: Inhibition by Calcium Phosphate

| Material | Inhibition (%) | Time (min) |

|---|---|---|

| ACP | 16.4 | 30 |

| CAp | 7.0 | 30 |

Clinical Diagnostics

-

Prostate cancer screening : Prostatic this compound (PACP) is tartrate-resistant and measured in serum .

Table 5: Clinical Assay Parameters

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 5.4 | |

| Detection limit | 0.5 U/L |

Enzymatic Assay

4-Nitrophenyl phosphate assay :

-

Reaction mixture : 1 mM substrate + 1 μg/mL enzyme in citrate buffer (pH 5.4).

Table 6: Assay Kinetics

| Time (min) | Nitrophenol (mol) | Rate (mol/min) |

|---|---|---|

| 0 | 0 | 2.239 |

| 10 | 22.39 |

Active Site Architecture

-

Electrostatic preorganization : Asp290 stabilizes the transition state through proton transfer, enhancing histidine nucleophilicity .

-

Substrate positioning : Steric constraints in the H18D variant disrupt substrate alignment, reducing catalytic efficiency .

Isoform Variants

Three isoforms (EI, EII, EIII) with distinct pI values (5.5, 4.5, 4.0) have been identified in wheat germ this compound .

Research Implications

Wissenschaftliche Forschungsanwendungen

Medical Research Applications

1. Prostate Cancer Diagnosis and Treatment

Acid phosphatase, particularly prostatic this compound, is a key biomarker in prostate cancer. Elevated levels of this enzyme in the serum are associated with advanced stages of the disease. Research indicates that the expression of prostatic this compound correlates with androgen regulation, making it a target for therapeutic interventions in androgen-independent prostate cancer. Immunotherapy trials have explored using antigen-presenting cells loaded with recombinant prostatic this compound to treat patients with this type of cancer, demonstrating promising results in clinical settings .

2. Diagnostic Marker for Bone Diseases

Increased levels of this compound have been linked to various bone diseases, including Paget's disease and osteosarcoma. The enzyme's activity serves as a diagnostic marker, providing essential information for clinicians to make informed decisions regarding patient management and treatment strategies .

3. Diabetes Research

this compound plays a significant role in diabetes research, particularly in understanding the mechanisms underlying pancreatic β-cell dysfunction. Studies utilizing chemical models like streptozotocin-induced diabetes have highlighted the enzyme's involvement in glucose metabolism and its potential as a therapeutic target for restoring pancreatic function .

Plant Biology Applications

1. Phosphate Scavenging

In plants, acid phosphatases act as phosphate scavengers under stress conditions such as drought or phosphorus deficiency. They mobilize inorganic phosphate from organic compounds, enhancing plant growth and resilience. This function is particularly important for crops grown in nutrient-poor soils .

2. Genetic Studies and Breeding

Genome-wide association studies have identified several genomic regions associated with this compound activity in plants. This research aids in marker-assisted breeding programs aimed at improving phosphorus use efficiency (PUE) in crops like mustard and rice. By manipulating this compound activity through genetic engineering, researchers aim to enhance crop productivity under limited nutrient conditions .

Industrial Biotechnology Applications

1. Food Industry

Acid phosphatases are increasingly recognized for their role in reducing phosphate levels in food products. This application is particularly relevant for developing low-phosphate food items that meet dietary restrictions or preferences. The enzyme's ability to catalyze transphosphorylation processes makes it valuable for various biotechnological applications .

2. Bioremediation

The enzyme's capacity to hydrolyze organic phosphorus compounds positions it as a potential agent for bioremediation strategies aimed at improving soil quality and restoring ecosystems affected by phosphorus pollution .

Table 1: Summary of this compound Applications

Wirkmechanismus

Acid phosphatase catalyzes the hydrolysis of phosphate monoesters by cleaving the phosphate group from the substrate. This reaction occurs in an acidic environment, typically with a pH between 4 and 7 . The enzyme’s active site contains metal ions, such as iron, which play a crucial role in the catalytic process . The enzyme binds to the substrate, facilitating the nucleophilic attack on the phosphate group, leading to the release of inorganic phosphate and an alcohol .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphatases

Acid Phosphatase vs. Alkaline Phosphatase (ALP)

- Structural Divergence : ALP typically requires Zn²⁺/Mg²⁺ for catalysis, whereas certain ACP isoforms (e.g., TRAP5b) utilize Fe³⁺-μ-O clusters .

ACP vs. Protein Tyrosine Phosphatases (PTPs)

- Inhibitor Selectivity: PTP1B is inhibited by dietary compounds like oleuropein (olive leaf phenolics) and octanoic acid, which show higher binding affinity than hydrogen peroxide . In contrast, ACP inhibition by citrate is pH-dependent and reversible .

ACP Isoforms: TRAP5b vs. PAP

- Structural Features : TRAP5b is tartrate-resistant due to unique active-site residues, while PAP contains a prostate-specific antigen (PSA)-binding domain .

Key Research Findings

Substrate Specificity: ACPs from Trypanosoma cruzi and Ctenopharyngodon idella exhibit Km values of 169.3 µM and 3.56 mM for pNPP, respectively, highlighting evolutionary adaptations .

Environmental Adaptation : Thermus thermophilus ACP operates at 70°C, reflecting thermostability absent in mammalian isoforms .

Therapeutic Targets : Citric acid inhibits YopH phosphatase (a virulence factor in Yersinia) with reversible kinetics, suggesting utility in bacterial infection control .

Ecological Significance : ACP activity in lake sediments negatively correlates with organic phosphorus in overlying water, indicating its role in phosphorus flux regulation .

Data Tables

Table 1: Kinetic Parameters of ACP Isoforms for pNPP Hydrolysis

Table 2: Inhibitors of Phosphatases

Biologische Aktivität

Acid phosphatases (APs) are a diverse group of enzymes that catalyze the hydrolysis of phosphate esters in acidic conditions, playing crucial roles in various biological processes across different organisms. This article delves into their biological activity, mechanisms, and significance, supported by data tables and case studies.

Overview of Acid Phosphatases

Acid phosphatases are classified under the enzyme commission number EC 3.1.3.2 and are found in a wide range of organisms, including plants, animals, and microorganisms. They are particularly abundant in plant tissues and are involved in phosphate metabolism, which is essential for energy transfer and cellular signaling.

Key Functions:

- Phosphate Scavenging : APs facilitate the release of inorganic phosphate (Pi) from organic compounds, especially under conditions of phosphate deficiency.

- Cellular Metabolism : They play a vital role in metabolic pathways by regulating phosphate levels within cells.

- Industrial Applications : Due to their ability to hydrolyze phosphates, APs are utilized in various biotechnological applications, including waste treatment and food processing.

Acid phosphatases operate through a two-step mechanism:

- Substrate Binding : The enzyme binds to its substrate (e.g., p-nitrophenyl phosphate) to form an enzyme-substrate complex.

- Hydrolysis : The enzyme catalyzes the cleavage of the P-O bond, resulting in the release of Pi and an alcohol.

In Plants

In plants, acid phosphatases are localized in various cellular compartments, including vacuoles and cell walls. They are particularly active during stress conditions such as nutrient deficiency. For instance, studies have shown that higher levels of acid phosphatases are produced in tomato plants under phosphorus starvation, indicating their role in adaptive responses to nutrient availability .

In Animals

In mammals, specific isoforms of acid phosphatase, such as tartrate-resistant this compound (TRAP), are associated with bone resorption processes mediated by osteoclasts. Elevated TRAP levels can serve as biomarkers for diseases involving bone metabolism .

Case Study 1: Plant Response to Phosphate Deficiency

Research conducted on black mustard (Brassica nigra) revealed that this compound activity increased significantly when subjected to phosphate-deficient conditions. This increase was linked to enhanced scavenging mechanisms for Pi from soil organic matter .

Case Study 2: Clinical Relevance in Bone Disorders

A study highlighted the diagnostic potential of TRAP levels in serum as indicators of pathological bone resorption associated with osteoporosis and other metabolic bone diseases. Elevated TRAP levels were observed in patients with increased osteoclastic activity .

Table 1: Characteristics of Acid Phosphatases

| Characteristic | Description |

|---|---|

| Enzyme Commission Number | EC 3.1.3.2 |

| Optimal pH | 5.0 - 6.0 |

| Substrates | p-nitrophenyl phosphate, α-naphthyl phosphate |

| Sources | Plants, animals (kidney, liver), fungi |

Table 2: Clinical Relevance of Acid Phosphatases

| This compound Type | Associated Condition | Diagnostic Use |

|---|---|---|

| Tartrate-resistant AP | Osteoporosis | Biomarker for bone resorption |

| Prostatic AP | Prostate cancer | Indicator for prostate disease |

| Non-specific AP | Various cancers | General tumor marker |

Research Findings

Recent studies have demonstrated that environmental factors such as temperature and soil moisture significantly influence this compound activity in soils. Increased nitrogen availability was found to enhance AP activity, suggesting that nutrient management can optimize soil health and phosphorus recycling .

Moreover, investigations into the structural properties of acid phosphatases have revealed insights into their substrate specificity and catalytic efficiency, which are critical for biotechnological applications .

Q & A

Q. How is acid phosphatase activity quantified in biological samples?

this compound activity is typically measured via colorimetric assays using substrates like p-nitrophenyl phosphate (pNPP). The enzyme hydrolyzes pNPP to release p-nitrophenol, which is quantified spectrophotometrically at 405 nm. Tissue homogenates are centrifuged, and supernatants are incubated with substrate in acidic buffers (pH 4.8–5.5). Controls include heat-inactivated enzyme and substrate blanks. Activity is normalized to total protein content (determined via Bradford assay ). This method is standardized for plant roots, serum, and microbial lysates .

Q. What methodologies are used to purify this compound from eukaryotic tissues?

Purification involves ammonium sulfate precipitation, ion-exchange chromatography (e.g., DEAE-cellulose), and size-exclusion chromatography. For plant tissues, homogenization in phosphate-free buffers with protease inhibitors is critical. Purity is assessed via SDS-PAGE and activity assays. Red kidney bean this compound, for example, was purified using affinity chromatography with concanavalin A, achieving >90% homogeneity .

Q. How is substrate specificity determined for this compound isoforms?

Substrate specificity profiling uses synthetic phosphomonoesters (e.g., ATP, pyrophosphate, phytate) and fluorogenic substrates. Kinetic parameters (Km, Vmax) are calculated using Michaelis-Menten plots. Isoforms are distinguished via inhibitor studies (e.g., tartrate sensitivity) and zymography with native PAGE . For example, purple acid phosphatases (PAPs) show higher affinity for ATP than phytate .

Advanced Research Questions

Q. How can transgenic approaches elucidate this compound’s role in plant phosphate starvation responses?

Overexpression or RNAi silencing of PAP genes (e.g., AtPAP10, OsPAP2) in Arabidopsis or rice is combined with phosphate deprivation assays. Phenotypic analysis includes root architecture, APase secretion (BCIP staining), and transcript quantification (qRT-PCR). For instance, OsWRKY74 overexpression increased root APase activity under low phosphate, linked to OsPAP10a upregulation . Controls use constitutive promoters and wild-type comparators.

Q. What experimental strategies resolve contradictions in reported functions of this compound isoforms?

Comparative genomics (e.g., phylogenetic analysis of PAPs across species) and gene-editing (CRISPR/Cas9) can dissect isoform-specific roles. For example, AtPAP26 is essential for phosphate remobilization, while AtPAP12 regulates cell wall synthesis. Conflicting data may arise from tissue-specific expression or post-translational modifications, addressed via spatial transcriptomics and immunolocalization .

Q. How is the catalytic mechanism of this compound studied at the molecular level?

Site-directed mutagenesis of active-site residues (e.g., Cys, Asp) combined with pre-steady-state kinetics and ³¹P NMR identifies reaction intermediates. X-ray crystallography of enzyme-vanadate complexes (transition-state mimics) reveals metal coordination (Fe³⁺-Zn²⁺ or Fe³⁺-Fe²⁺). For example, Asp92 in VHR phosphatase acts as a general acid/base during hydrolysis .

Q. What methodologies explore post-transcriptional regulation of this compound expression?

RNA-protein interaction assays (RIP-seq) identify trans-acting factors (e.g., m⁶A readers like YTHDF1) that stabilize transcripts. In Cryphonectria parasitica, m⁶A methylation by CpMTA1 enhances CpAphA mRNA stability under stress . Knockout strains and luciferase reporter constructs validate regulatory elements.

Q. How is this compound’s therapeutic potential in cancer evaluated experimentally?

Prostate cancer models use siRNA knockdown of prostatic this compound (PAP) to assess effects on cell invasion and metastasis. Pharmacological inhibitors (e.g., L-tartrate) are tested in xenografts. Clinical correlations involve immunohistochemistry of PAP levels in biopsy samples and survival analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.